(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid
Description
The compound (2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid is a synthetic organic molecule characterized by its complex structure, which includes a benzimidazole ring substituted with a fluorine atom, a propanoylamino group, and a methylpentanoic acid moiety
Properties
IUPAC Name |
(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-3-9(2)14(16(22)23)20-13(21)8-7-12-18-11-6-4-5-10(17)15(11)19-12/h4-6,9,14H,3,7-8H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/t9-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOJQMCVXJSXMT-XPTSAGLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCC1=NC2=C(N1)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCC1=NC2=C(N1)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Attachment of the Propanoylamino Group: This step involves the acylation of the benzimidazole with a suitable acyl chloride or anhydride in the presence of a base like triethylamine.
Formation of the Methylpentanoic Acid Moiety: The final step involves coupling the intermediate with a protected amino acid derivative, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the propanoylamino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups or the benzimidazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzimidazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohols or amines. Substitution reactions could result in various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its fluorine atom can be particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
Medically, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole ring can intercalate with DNA, while the fluorine atom can enhance binding affinity through halogen bonding. The propanoylamino group may facilitate interactions with protein active sites, and the methylpentanoic acid moiety can influence the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-[3-(1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid: Lacks the fluorine atom, which may reduce its binding affinity and biological activity.
(2S,3S)-2-[3-(4-chloro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological interactions.
(2S,3S)-2-[3-(4-fluoro-1H-indazol-2-yl)propanoylamino]-3-methylpentanoic acid: Features an indazole ring instead of benzimidazole, potentially affecting its binding properties and stability.
Uniqueness
The presence of the fluorine atom in (2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid distinguishes it from similar compounds, enhancing its binding affinity and specificity for certain biological targets. This unique feature can lead to improved efficacy and selectivity in its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
